3-(naphthalen-2-yl)-N-phenylaniline
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Overview
Description
3-(Naphthalen-2-yl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring substituted at the 2-position with an aniline group, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-N-phenylaniline typically involves the reaction of 2-naphthylamine with bromobenzene in the presence of a palladium catalyst. The reaction proceeds via a Buchwald-Hartwig amination, which is a well-known method for forming carbon-nitrogen bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-(naphthalen-2-yl)-N-phenylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar structural features.
Aniline: A primary aromatic amine that serves as a precursor to many other compounds.
N-Phenylaniline: A related compound with a similar structure but lacking the naphthalene ring.
Uniqueness
3-(Naphthalen-2-yl)-N-phenylaniline is unique due to the combination of the naphthalene and phenyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the design of organic electronic materials.
Properties
Molecular Formula |
C22H17N |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-naphthalen-2-yl-N-phenylaniline |
InChI |
InChI=1S/C22H17N/c1-2-10-21(11-3-1)23-22-12-6-9-19(16-22)20-14-13-17-7-4-5-8-18(17)15-20/h1-16,23H |
InChI Key |
WWMIREFSODFWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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